(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Description
This compound is a pyrazole derivative featuring a 2-fluoroethyl group at the 1-position and a thiophen-3-yl substituent at the 3-position of the pyrazole ring, with a methanamine group at the 5-position. Pyrazole-based structures are widely studied for their pharmacological and material science applications due to their versatile reactivity and binding properties. The fluorine atom in the 2-fluoroethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety contributes to π-π interactions in biological systems .
Properties
IUPAC Name |
[2-(2-fluoroethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3S/c11-2-3-14-9(6-12)5-10(13-14)8-1-4-15-7-8/h1,4-5,7H,2-3,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUQCYBJORXIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)CN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a synthetic compound that belongs to the pyrazole family, characterized by its unique structural features including a thiophene ring and a fluoroethyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H13FN4S. The presence of the pyrazole and thiophene rings contributes to its electronic properties, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H13FN4S |
| Molecular Weight | 252.32 g/mol |
| Structural Features | Pyrazole, Thiophene |
| Potential Applications | Anticancer, Anti-inflammatory |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study on novel pyrazole derivatives demonstrated their ability to inhibit the COX-2 enzyme, which is often overexpressed in cancer cells. The top compounds showed IC50 values as low as 0.781 µM against COX-2, indicating strong inhibitory potential .
Case Study:
In vitro studies revealed that certain derivatives of pyrazole exhibited selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The binding affinity of these compounds was assessed using molecular docking simulations, suggesting that modifications in the structure could enhance their anticancer efficacy .
Anti-inflammatory Properties
Compounds containing pyrazole and thiophene moieties are also known for their anti-inflammatory effects. For example, derivatives similar to this compound have been shown to inhibit the COX enzyme activity, which plays a crucial role in inflammatory processes .
Mechanism of Action:
The anti-inflammatory activity is primarily attributed to the inhibition of prostaglandin synthesis through COX inhibition, leading to reduced inflammation in various models.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes like COX, leading to decreased production of inflammatory mediators.
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis through dysregulation of mitotic spindles .
- Molecular Interactions: The unique structure allows for interactions with various biological targets including proteins and nucleic acids, potentially altering signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key analogs and their structural/physicochemical differences:
Key Observations :
- Fluorine vs.
- Thiophene Position : Thiophen-3-yl (target compound) vs. thiophen-2-yl () alters steric and electronic interactions. The 3-position may enhance planar stacking in biological targets compared to the 2-position .
- Amine Functionalization: Methanamine derivatives (e.g., ) are more polar than non-aminated analogs, influencing solubility and bioavailability.
Critical Analysis of Evidence Limitations
Preparation Methods
General Synthetic Strategy
The synthesis of (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine typically follows a modular approach:
Step 1: Construction of the Pyrazole Core
The pyrazole ring is synthesized using classical methods such as cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or equivalent precursors. The position of substitution on the pyrazole ring is controlled by the choice of starting materials.Step 2: Introduction of the 2-Fluoroethyl Group
The 2-fluoroethyl substituent is introduced at the N-1 position of the pyrazole ring, commonly via nucleophilic substitution using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride). This alkylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions.Step 3: Attachment of the Thiophen-3-yl Methanamine Moiety
The thiophen-3-yl group is linked through a methanamine bridge at the 3-position of the pyrazole ring. This is often achieved by reductive amination or nucleophilic substitution reactions involving a suitable aldehyde or halide derivative of the thiophene ring and an amine functionality on the pyrazole intermediate.Step 4: Purification and Characterization
The final compound is purified by recrystallization or chromatographic techniques to ensure high purity. Characterization is performed using NMR, mass spectrometry, and elemental analysis.
Specific Synthetic Routes from Literature and Patents
While direct synthetic routes for the exact compound this compound are scarce in open literature, closely related compounds and derivatives provide insight into plausible methods.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + 1,3-diketone or equivalent | Controls substitution pattern on pyrazole ring |
| 2 | N-alkylation | 2-Fluoroethyl bromide, base (e.g., K2CO3) | Alkylation at N-1 of pyrazole |
| 3 | Reductive amination | Thiophene-3-carboxaldehyde + amine, NaBH3CN | Forms methanamine linkage |
| 4 | Purification | Chromatography, recrystallization | Ensures compound purity |
This approach aligns with methods described for similar pyrazole derivatives bearing fluoroalkyl and heteroaryl substituents, as noted in chemical supplier data and patent WO1998022459A1, which discusses reductive amination for related methylamine derivatives.
Reductive Amination Details
Reductive amination is a key step for introducing the methanamine bridge linking the pyrazole and thiophene rings. Typical conditions involve:
- Reacting the pyrazole intermediate containing an aldehyde or a reactive site with thiophene-3-ylmethylamine or thiophene-3-carboxaldehyde with an amine.
- Using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
- Conducting the reaction in solvents like methanol or dichloromethane under controlled temperature to optimize yield and minimize side products.
This method is widely used in heterocyclic compound synthesis for forming C–N bonds efficiently.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions/Values | Comments |
|---|---|---|
| Pyrazole formation | Hydrazine + diketone, reflux, 2–6 hours | Yields vary with diketone substitution |
| N-alkylation | 2-Fluoroethyl bromide, K2CO3, DMF, 50–80°C | Requires anhydrous conditions |
| Reductive amination | NaBH3CN, MeOH, room temp, 12–24 hours | Mild reducing agent, high selectivity |
| Purification | Silica gel chromatography, recrystallization | Purity >95% achievable |
| Yield | Overall 40–70% depending on step optimization | Multi-step synthesis reduces overall yield |
Research Findings and Optimization Notes
Selectivity: Alkylation at N-1 of pyrazole is favored under basic conditions; however, control is necessary to prevent dialkylation or substitution at other nitrogen atoms.
Fluoroethyl Group Stability: The fluoroethyl substituent is sensitive to strong nucleophiles and bases; hence, mild conditions during alkylation and subsequent steps are critical to maintain integrity.
Thiophene Positioning: The use of thiophene-3-carboxaldehyde or thiophene-3-ylmethylamine ensures substitution at the 3-position of thiophene, which is important for biological activity and compound specificity.
Purification Challenges: Due to the compound's heterocyclic nature and presence of multiple nitrogen and sulfur atoms, chromatographic purification requires careful solvent system selection to separate closely related impurities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step processes. A common approach includes:
- Thiophene Ring Formation : Cyclization of precursors like 3-thiophenecarboxaldehyde under acidic/basic conditions (e.g., H₂SO₄ or KOH) .
- Pyrazole Core Construction : Condensation of hydrazine derivatives with fluorinated ketones (e.g., 2-fluoroethyl ketones) under reflux in ethanol or THF .
- Methanamine Functionalization : Reductive amination using NaCNBH₃ in MeOH/AcOH to introduce the amine group .
- Optimization : Yield and purity depend on stoichiometric ratios (e.g., 1:1.2 for hydrazine:ketone), temperature control (60–80°C for cyclization), and purification via silica gel chromatography (hexane/ethyl acetate gradients) .
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm; fluorinated ethyl group at δ 4.5–4.8 ppm). ¹³C NMR verifies the pyrazole ring (C-5 at ~145 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₁FN₃S requires m/z 212.0668; observed 212.0665) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the 2-fluoroethyl group relative to the thiophene ring .
Q. What preliminary biological screening assays are used to evaluate its activity?
- Methodological Answer :
- Cytotoxicity Assays : MTT or CellTiter-Glo® in leukemia cell lines (e.g., HL-60, K562) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for CYP2A6 or caspase-3 activation (e.g., using Z-DEVD-AMC substrate) to assess mechanistic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:
- Metabolic Profiling : Incubation with human liver microsomes (HLMs) to identify degradation products (e.g., oxidative defluorination via CYP3A4) .
- Formulation Optimization : Use of PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and plasma half-life .
- Pharmacokinetic Studies : LC-MS/MS monitoring of blood/tissue concentrations in rodent models to correlate exposure with efficacy .
Q. What strategies are recommended for improving selectivity toward molecular targets (e.g., caspases vs. CYP isoforms)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modifying the fluorinated ethyl group (e.g., replacing F with Cl) reduces CYP2A6 inhibition while retaining caspase-3 activation .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in caspase-3 vs. CYP2A6 active sites .
- Selective Assays : Parallel screening against isoform-specific substrates (e.g., coumarin for CYP2A6; Ac-DEVD-pNA for caspase-3) .
Q. How can researchers address challenges in scaling up synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors for pyrazole cyclization improve heat transfer and reduce side reactions (e.g., dimerization) .
- Quality Control : In-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor intermediate purity in real time .
- Recrystallization Optimization : Use of ethanol/water mixtures (70:30 v/v) achieves >99% purity post-scaling .
Q. What analytical methods are critical for detecting degradation products under varying storage conditions?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC-PDA analysis (C18 column, 0.1% TFA/ACN gradient) .
- Forced Degradation : Exposure to UV light (254 nm) or H₂O₂ (3%) identifies photooxidation/hydrolysis products .
- LC-HRMS : Identifies exact masses of degradation products (e.g., defluorinated metabolite at m/z 194.0810) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
